(3R,4S)-3-fluoro-1-methyl-piperidin-4-amine;dihydrochloride
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Overview
Description
(3R,4S)-3-fluoro-1-methyl-piperidin-4-amine;dihydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3-fluoro-1-methyl-piperidin-4-amine typically involves several steps, starting from commercially available precursors. One common method involves the enantioselective reduction of a suitable precursor, followed by fluorination and amination reactions. The reaction conditions often include the use of specific catalysts and reagents to ensure high enantioselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-3-fluoro-1-methyl-piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert the compound into different derivatives.
Substitution: Commonly involves replacing the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized amines.
Scientific Research Applications
Chemistry
In chemistry, (3R,4S)-3-fluoro-1-methyl-piperidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and the effects of chirality on biological activity. It serves as a model compound for investigating the role of fluorine in biological systems.
Medicine
In medicine, (3R,4S)-3-fluoro-1-methyl-piperidin-4-amine is explored for its potential therapeutic applications. Its derivatives may exhibit activity against various diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its unique properties make it suitable for developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R,4S)-3-fluoro-1-methyl-piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom plays a crucial role in modulating the compound’s binding affinity and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-4-Methyl-3-hexanol: A pheromone of the ant Tetramorium impurum.
(3R,4S)-3-methoxy-4-methylaminopyrrolidine: An important subunit in antibacterial compounds.
Uniqueness
(3R,4S)-3-fluoro-1-methyl-piperidin-4-amine is unique due to its specific stereochemistry and the presence of a fluorine atom. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(3R,4S)-3-fluoro-1-methylpiperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13FN2.2ClH/c1-9-3-2-6(8)5(7)4-9;;/h5-6H,2-4,8H2,1H3;2*1H/t5-,6+;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEKNKNLDNWJGD-PVNUIUKASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C(C1)F)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H]([C@@H](C1)F)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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